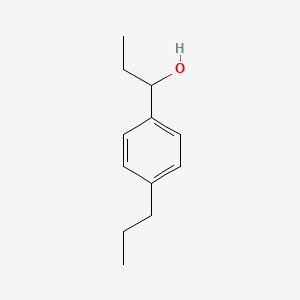

1-(4-n-Propylphenyl)-1-propanol

Description

1-(4-n-Propylphenyl)-1-propanol is a secondary alcohol featuring a propanol chain (-CH2CH2CH2OH) attached to the para position of a phenyl ring substituted with an n-propyl group (-C3H7). This structure combines hydrophobic aromatic and alkyl moieties with a polar hydroxyl group, influencing its solubility, reactivity, and intermolecular interactions. The n-propyl substituent likely enhances lipophilicity compared to smaller alkyl groups, impacting its applications in organic synthesis or materials science.

Properties

IUPAC Name |

1-(4-propylphenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-3-5-10-6-8-11(9-7-10)12(13)4-2/h6-9,12-13H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJQGKCRAZXIDNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(CC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-n-Propylphenyl)-1-propanol can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts alkylation of 4-n-propylphenol with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent the formation of unwanted by-products.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-n-Propylphenyl)-1-propanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as chromic acid (H2CrO4) or potassium permanganate (KMnO4) under acidic conditions.

Reduction: Reduction of the compound can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Substitution reactions can be carried out using nucleophiles such as halides or alkyl halides in the presence of a suitable catalyst.

Major Products Formed:

Oxidation: The major product of oxidation is 1-(4-n-Propylphenyl)-1-propanone.

Reduction: The major product of reduction is 1-(4-n-Propylphenyl)-1-propane.

Substitution: Substitution reactions can lead to the formation of various substituted phenylpropanols depending on the nucleophile used.

Scientific Research Applications

1-(4-n-Propylphenyl)-1-propanol has several scientific research applications across different fields:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs.

Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-(4-n-Propylphenyl)-1-propanol exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include interactions with specific enzymes or receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs of 1-(4-n-Propylphenyl)-1-propanol include:

Key Differences and Research Findings

- Electronic Effects: Fluorinated derivatives (e.g., (R)-1-(4-fluorophenyl)-1-propanol) exhibit electron-withdrawing effects, reducing electron density on the aromatic ring and altering reactivity in electrophilic substitutions .

- Steric Hindrance: Ortho-substituted analogs (e.g., (R)-1-(2-fluorophenyl)-1-propanol) face steric challenges in synthetic reactions compared to para-substituted derivatives .

- Physicochemical Properties: The n-propyl group in this compound likely reduces water solubility compared to methyl or fluorine substituents, as seen in 1-(4-methylphenyl)-1-propanol (logP ~2.1) versus fluorinated analogs (logP ~2.5–3.0) .

- Applications: Fluorinated propanols are prioritized in pharmaceuticals due to metabolic stability , while alkyl-substituted variants serve as intermediates in polymer chemistry .

Thermodynamic and Molecular Dynamics Insights

Monte Carlo (MC) and molecular dynamics (MD) simulations of propanol derivatives reveal that hydroxyl groups dominate intermolecular hydrogen bonding, forming chain-like associations in the liquid state . Substituents on the phenyl ring modulate these interactions; for example, fluorinated analogs may exhibit weaker hydrogen bonding due to reduced electron density on the aromatic ring .

Biological Activity

1-(4-n-Propylphenyl)-1-propanol, a member of the phenylpropanol class, has garnered attention due to its potential biological activities. This compound features a propyl group attached to a phenyl ring at the para position, influencing its chemical properties and biological interactions. This article delves into the biological activity of this compound, examining its mechanisms, applications, and relevant research findings.

This compound is characterized by the following chemical formula:

- Molecular Formula : C12H18O

- Molecular Weight : 182.27 g/mol

The compound's structure allows it to participate in various chemical reactions, such as oxidation and reduction, leading to products like 1-(4-n-Propylphenyl)-1-propanone and 1-(4-n-Propylphenyl)-1-propane, respectively.

The biological activity of this compound is primarily attributed to its interactions with cellular components. Research indicates that this compound may exert antimicrobial effects by disrupting microbial cell membranes, leading to cell death. Additionally, it may interact with specific enzymes or receptors involved in various biochemical pathways.

Antimicrobial Properties

Studies have suggested that this compound possesses antimicrobial properties. It has been shown to inhibit the growth of certain bacteria and fungi, making it a candidate for further investigation in antimicrobial drug development. The compound's effectiveness can vary based on concentration and the specific microbial strain tested.

Antioxidant Activity

Research indicates that phenolic compounds similar to this compound exhibit antioxidant properties. These compounds can scavenge free radicals, thereby reducing oxidative stress in cells. This activity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several phenolic compounds, including this compound. The results demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 100 µg/mL. The study highlighted the potential for developing new antimicrobial agents based on this compound's structure .

| Microbial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

Study on Antioxidant Activity

In another investigation focusing on antioxidant properties, this compound was tested alongside other phenolic compounds. The results indicated that it exhibited significant free radical scavenging activity comparable to well-known antioxidants like ascorbic acid. The compound's ability to reduce oxidative stress markers in cell cultures was particularly noteworthy .

Comparison with Similar Compounds

When compared to other phenylpropanols such as 3-(4-n-Propylphenyl)-1-propanol and 2-(4-n-Propylphenyl)-1-propanol, this compound shows distinct biological activities due to its unique substitution pattern. This structural difference influences its reactivity and solubility, which can affect its overall efficacy in biological applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.